N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
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Overview
Description
“N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide” is a chemical compound with the molecular formula C23H21FN2O4 . It is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a methoxybenzoyl group, and a quinolinone group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of fluorine, oxygen, and nitrogen atoms suggests potential sites for hydrogen bonding and other intermolecular interactions .
Scientific Research Applications
Structural and Property Studies
Research on isoquinoline derivatives, which share structural similarities with N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide, explores their structural aspects and properties, especially in forming salts and inclusion compounds. These studies are crucial for understanding how such compounds interact with other molecules, which is fundamental for applications in materials science and pharmaceuticals (Karmakar, Sarma, & Baruah, 2007).
Fluorophore Development
Compounds with a quinoline structure have been investigated for their potential as novel fluorophores. Their fluorescence properties make them suitable for biomedical analysis, where they can be used for labeling or as markers in various assays (Hirano et al., 2004). This application is particularly relevant for the visualization and tracking of biological processes at the molecular level.
Antimicrobial Studies
Quinoline derivatives have also been synthesized and evaluated for their antimicrobial properties. Such studies are foundational for developing new drugs and treatments against bacteria and fungi, addressing the growing concern of antimicrobial resistance (Patel & Patel, 2010). The exploration of these compounds could lead to new therapeutic agents.
Anticancer Research
Another significant area of application for compounds with a quinoline backbone is in anticancer research. Some derivatives have shown promise in inhibiting the growth of cancer cells, making them potential candidates for anticancer drug development (Chou et al., 2010). This research is crucial for discovering new treatments and understanding the mechanisms of action against various cancer types.
Safety and Hazards
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-33-19-9-3-16(4-10-19)25(31)22-14-29(15-24(30)28-18-7-5-17(27)6-8-18)23-12-11-20(34-2)13-21(23)26(22)32/h3-14H,15H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYGZGRLBRHSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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